

# An In-depth Technical Guide to 4-Oxocyclohexane-1-sulfonyl chloride

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## Compound of Interest

Compound Name: 4-Oxocyclohexane-1-sulfonyl  
chloride

Cat. No.: B570904

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## Introduction

**4-Oxocyclohexane-1-sulfonyl chloride** is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride moiety and a ketone functional group within a cyclohexane ring. This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds, particularly as a precursor to novel sulfonamides. Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities. The presence of the ketone group offers a secondary site for chemical modification, allowing for the creation of complex molecular architectures and the exploration of new chemical space in the development of therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **4-Oxocyclohexane-1-sulfonyl chloride**.

## Physicochemical Properties

A clear understanding of the physicochemical properties of **4-Oxocyclohexane-1-sulfonyl chloride** is essential for its effective use in research and development. These properties are summarized in the table below.

Property	Value	Source
CAS Number	1262409-43-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> ClO <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	196.65 g/mol	<a href="#">[1]</a>
Predicted Boiling Point	318.5 ± 31.0 °C	N/A
Predicted Density	1.41 ± 0.1 g/cm <sup>3</sup>	N/A
SMILES	<chem>CIS(=O)(=O)C1CCC(=O)CC1</chem>	<a href="#">[1]</a>
Storage Conditions	2-8 °C	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **4-Oxocyclohexane-1-sulfonyl chloride** typically involves the chlorination of a suitable sulfonic acid precursor. While a specific detailed protocol for this exact compound is not readily available in the public domain, a general and widely applicable method for the preparation of sulfonyl chlorides from sulfonic acids involves the use of a chlorinating agent such as thionyl chloride or oxalyl chloride.[\[3\]](#)

A plausible synthetic pathway is the oxidative chlorination of a corresponding thiol or the chlorination of 4-oxocyclohexane-1-sulfonic acid.

### General Experimental Protocol: Chlorination of a Sulfonic Acid

This protocol outlines a general procedure for the synthesis of a sulfonyl chloride from a sulfonic acid, which can be adapted for the preparation of **4-Oxocyclohexane-1-sulfonyl chloride** from its corresponding sulfonic acid.

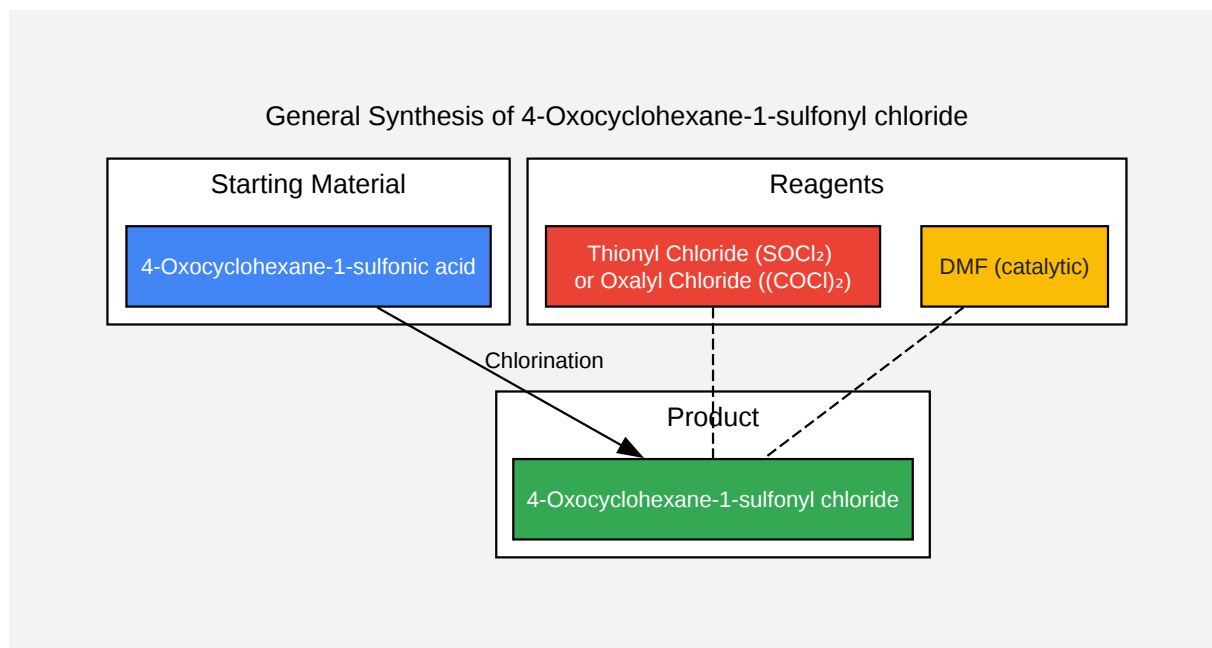
Materials:

- 4-Oxocyclohexane-1-sulfonic acid
- Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride ((COCl)<sub>2</sub>)

- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous dichloromethane (DCM) or other inert solvent
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, suspend or dissolve the 4-oxocyclohexane-1-sulfonic acid in an anhydrous inert solvent such as dichloromethane.
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
- Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature. The addition should be done in a well-ventilated fume hood as toxic gases (HCl and SO<sub>2</sub>) are evolved.
- After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.
- Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess chlorinating agent and solvent under reduced pressure.
- The crude **4-Oxocyclohexane-1-sulfonyl chloride** can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.



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Caption: Plausible synthetic route to the target compound.

## Spectral Data

While specific, publicly available spectra for **4-Oxocyclohexane-1-sulfonyl chloride** are limited, the expected spectral characteristics can be inferred from the known properties of sulfonyl chlorides and cyclohexanone derivatives. Several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show complex multiplets in the aliphatic region ( $\delta$  2.0-3.5 ppm) corresponding to the methylene protons of the cyclohexane ring. The proton at the C1 position, bearing the sulfonyl chloride group, would be expected to be deshielded and appear further downfield.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would show a peak for the carbonyl carbon of the ketone at a characteristic downfield shift (around  $\delta$  200-210 ppm). The carbon atom attached

to the sulfonyl chloride group (C1) would also be deshielded. The remaining methylene carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Oxocyclohexane-1-sulfonyl chloride** is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride and ketone functional groups.

- S=O stretching: Two strong absorption bands are expected in the regions of 1375-1410  $\text{cm}^{-1}$  (asymmetric) and 1180-1190  $\text{cm}^{-1}$  (symmetric) for the sulfonyl chloride group.
- C=O stretching: A strong absorption band is expected in the region of 1700-1725  $\text{cm}^{-1}$  for the ketone carbonyl group.

## Mass Spectrometry (MS)

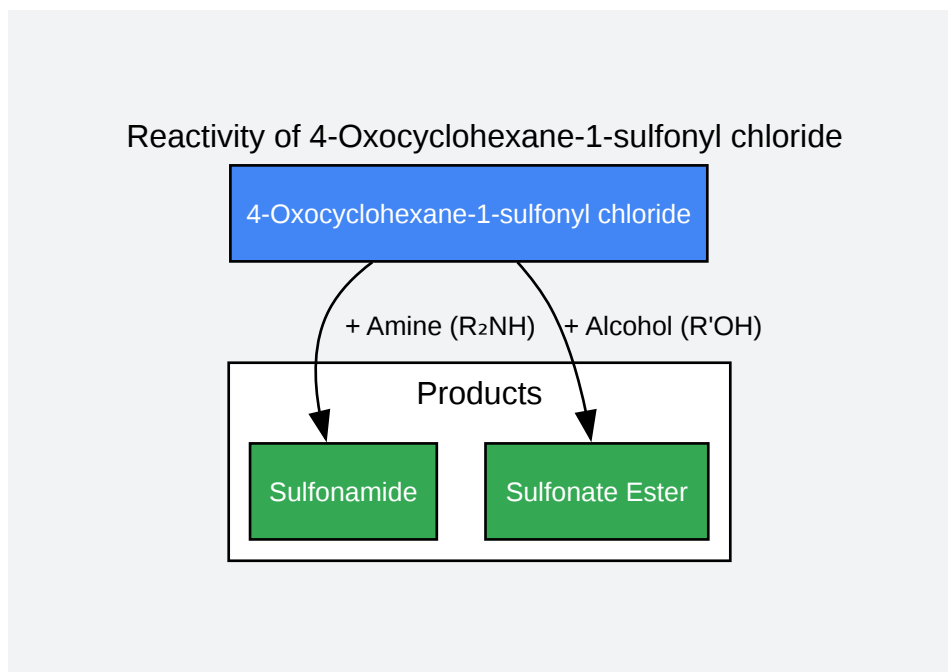
The mass spectrum would be expected to show the molecular ion peak  $[M]^+$  and characteristic isotopic peaks for the presence of chlorine ( $[M+2]^+$ ). Fragmentation patterns would likely involve the loss of the chlorine atom, the  $\text{SO}_2\text{Cl}$  group, and fragmentation of the cyclohexane ring.

## Reactivity and Applications in Drug Discovery

**4-Oxocyclohexane-1-sulfonyl chloride** is a versatile intermediate in organic synthesis, primarily due to the high reactivity of the sulfonyl chloride group towards nucleophiles. This reactivity is central to its application in drug discovery, where it serves as a key building block for creating libraries of sulfonamide derivatives.

## Nucleophilic Substitution

The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acid esters, respectively.



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Caption: Key reactions with nucleophiles.

## Role in Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The ability to readily synthesize a variety of sulfonamides from **4-Oxocyclohexane-1-sulfonyl chloride** makes it a valuable tool for lead generation and optimization in drug discovery programs. The ketone functionality provides an additional handle for further chemical modifications, enabling the synthesis of more complex and structurally diverse molecules to probe biological targets and optimize pharmacokinetic properties. This compound is often used as a screening compound to identify lead compounds with promising biological activities.<sup>[1]</sup>

## Safety and Handling

**4-Oxocyclohexane-1-sulfonyl chloride** is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to react with water, releasing hydrochloric acid. Therefore, it should be stored

under anhydrous conditions. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

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## References

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- 2. keyorganics.net [keyorganics.net]
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